1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17Cl2N3 and its molecular weight is 418.32. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Analysis and Corrosion Inhibition
Quinoline derivatives, similar to the specified chemical, have been investigated for their corrosion inhibition properties. For example, computational and electrochemical analyses on quinoxalines, which share a structural resemblance, as corrosion inhibitors for mild steel in an acidic medium have been conducted. These studies have shown significant corrosion inhibition efficiencies, with specific derivatives acting as mixed-type inhibitors. The surface morphology of treated specimens was characterized, and theoretical parameters were correlated with experimental results, highlighting the potential of such compounds in protective applications (Saraswat & Yadav, 2020).
Photovoltaic and Electroluminescent Properties
Quinoline derivatives have also been studied for their structural and optical properties, particularly in the formation of thin films and their application in photovoltaic devices. The absorption parameters, electron transition types, and energy gaps of these films have been analyzed, revealing the influence of structural modifications on their optical behaviors. Such studies are crucial for the development of new materials for organic–inorganic photodiode fabrication, with derivatives showing rectification behavior and photovoltaic properties under various conditions. The presence of specific substituent groups has been found to improve diode parameters, indicating the potential of these compounds in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Target of Action
The compound “1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinoline and pyrazole derivatives. Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structural features.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-20(25)21(26)13-17/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNKQJCGYGKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.